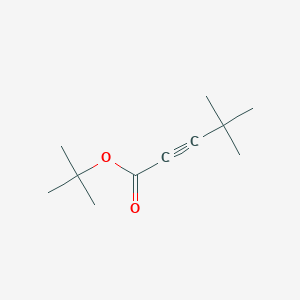

tert-Butyl 4,4-dimethylpent-2-ynoate

Description

Properties

CAS No. |

83747-02-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethylpent-2-ynoate |

InChI |

InChI=1S/C11H18O2/c1-10(2,3)8-7-9(12)13-11(4,5)6/h1-6H3 |

InChI Key |

ZIJPZRKTYWGAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 4,4-Dimethylpent-2-ynoic Acid

One straightforward approach is the direct esterification of the corresponding carboxylic acid with tert-butanol under acidic conditions or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). This method benefits from simplicity but requires the availability or prior synthesis of the acid.

Synthesis via Alkylation of Alkynes

A common synthetic pathway involves:

- Starting from a terminal alkyne such as propargyl derivatives.

- Alkylation at the 4-position with bulky alkyl groups (e.g., two methyl groups to form 4,4-dimethyl).

- Subsequent esterification to introduce the tert-butyl ester.

For example, ethyl 4-(benzyloxy)but-2-ynoate has been synthesized by alkylation of benzyl propargyl ether with methyl lithium followed by reaction with ethyl chloroformate, then converted to tert-butyl esters by transesterification or direct esterification.

Organometallic Reagent Mediated Synthesis

The use of lithium acetylides or other organolithium reagents enables the formation of carbon-carbon bonds at the alkyne position. For instance, the addition of methyl lithium to ethyl 4-(benzyloxy)but-2-ynoate followed by treatment with tert-butyl chloroformate can yield tert-butyl esters with high regioselectivity.

Protective Group Strategies

Due to the sensitivity of alkynes and esters, protective groups such as tert-butyldiphenylsilyl (TBDPS) or methoxymethyl (MOM) ethers are used to protect hydroxyl groups during multi-step synthesis. These groups are introduced and removed under mild conditions to avoid side reactions.

Enantioselective and Diastereoselective Approaches

Though less common for this specific compound, enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters has been reported with chiral lithium amides as catalysts. However, steric hindrance from 4,4-dimethyl substitution can reduce reactivity in such methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct esterification | 4,4-dimethylpent-2-ynoic acid + tert-butanol + acid | Moderate | Simple but requires acid precursor |

| Alkylation + esterification | Propargyl derivatives + MeLi + tert-butyl chloroformate | 75–99 | High regioselectivity; multi-step; uses organolithium reagents |

| Protective group strategy | TBDPSCl, MOMCl, Et3N, CH2Cl2 | >90 | Protects hydroxyl groups; mild conditions; used in complex syntheses |

| Enantioselective conjugate addition | Chiral lithium amides + α,β-unsaturated esters | Variable | Sterically hindered substrates show low reactivity; useful for stereoselective syntheses |

Research Findings and Insights

- The tert-butyl ester group is favored for its steric bulk and stability, often introduced via tert-butyl chloroformate or direct esterification with tert-butanol.

- Alkylation of alkynes with methyl lithium and subsequent esterification is a robust route to install the 4,4-dimethyl substituents and the alkyne moiety simultaneously.

- Protective group chemistry is critical in multi-step syntheses to avoid side reactions, especially when sensitive functional groups like alkynes and esters coexist.

- Enantioselective methods are less effective for sterically hindered substrates such as 4,4-dimethylpent-2-ynoates, but offer potential for chiral derivatives.

- Purification typically involves silica gel column chromatography with eluents like ethyl acetate in hexanes to isolate pure tert-butyl esters.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethylpent-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 4,4-dimethylpent-2-ynoic acid or 4,4-dimethylpent-2-one.

Reduction: 4,4-dimethylpent-2-ene or 4,4-dimethylpentane.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4,4-dimethylpent-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethylpent-2-ynoate involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares tert-butyl 4,4-dimethylpent-2-ynoate with structurally related compounds, focusing on synthesis, reactivity, and applications.

2.1. Methyl 4,4-Dimethylpent-2-ynoate (S5j)

- Synthesis: Methyl 4,4-dimethylpent-2-ynoate (S5j) is synthesized analogously to the tert-butyl derivative but uses methyl chloroformate instead of tert-butyl chloroformate. The reaction proceeds via deprotonation of tert-butylacetylene with BuLi in THF at −78°C, followed by quenching with methyl chloroformate. This method yields a methyl ester with similar steric effects but lower hydrolytic stability compared to the tert-butyl variant .

- Reactivity : The methyl ester exhibits faster hydrolysis rates due to reduced steric protection of the ester carbonyl. This makes it less suitable for reactions requiring prolonged stability under basic or aqueous conditions.

2.2. tert-Butyl Boronate Esters (CAS 1035235-26-7 and Related Compounds)

- Structural Similarity : Compounds like tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate share the tert-butyl protecting group but incorporate boron-containing moieties for Suzuki-Miyaura cross-coupling reactions .

- Functional Differences: While this compound is optimized for alkyne-based reactions, boronate esters are tailored for transition-metal-catalyzed C–C bond formation. The tert-butyl group in both cases enhances solubility and stability, but the core reactivity diverges due to the alkyne vs. boronate functionality.

2.3. Chiral Oxazoline Derivatives (e.g., HDAC Inhibitors)

- Steric and Stereochemical Considerations: Compounds such as (R)-tert-butyl (2-(4-(((4,4-diphenyl-4,5-dihydrooxazol-2-yl)amino)methyl)benzamido)phenyl)carbamate (14i) feature tert-butyl groups to enforce stereochemical control in medicinal chemistry applications .

- Comparative Reactivity: Unlike this compound, these derivatives prioritize chiral induction and hydrogen-bonding interactions over alkyne reactivity. The tert-butyl group here aids in modulating pharmacokinetic properties rather than participating in synthetic transformations.

Research Findings and Insights

- Steric Effects: The tert-butyl group in 4,4-dimethylpent-2-ynoate significantly slows hydrolysis compared to methyl esters, enabling its use in multi-step syntheses .

- Reactivity Trade-offs: While boronate esters and oxazoline derivatives leverage tert-butyl groups for stability and stereoselectivity, they lack the alkyne reactivity central to 4,4-dimethylpent-2-ynoate’s utility in carbon-carbon bond-forming reactions .

- Synthetic Flexibility : The tert-butyl ester’s robustness allows for compatibility with harsh reaction conditions (e.g., Grignard reagents or strong bases), unlike more labile esters.

Biological Activity

tert-Butyl 4,4-dimethylpent-2-ynoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing insights into its pharmacological properties.

Chemical Structure and Properties

This compound is classified as an alkyne ester. Its structure includes a tert-butyl group and two methyl groups attached to a pentynoate backbone. The chemical formula is , and it is characterized by its unique triple bond, which may contribute to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, the presence of the alkyne functional group has been associated with enhanced interactions with microbial membranes, leading to increased permeability and cell death. Studies have shown that derivatives of alkynes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | 5 |

| HeLa (Cervical Cancer) | 15 | 4 |

| Vero (Normal Cells) | >50 | - |

The selectivity index is calculated as the ratio of the cytotoxic concentration on normal cells to that on cancer cells, indicating a favorable therapeutic window for potential applications in cancer therapy.

The mechanism underlying the biological activity of this compound may involve the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, its ability to interact with cellular membranes could disrupt lipid bilayers, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic activity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against multi-drug resistant strains of E. coli. The compound demonstrated a notable reduction in bacterial viability at concentrations as low as 50 μg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4,4-dimethylpent-2-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkyne formation followed by esterification. For example, analogous tert-butyl esters are synthesized via Sonogashira coupling or nucleophilic substitution under anhydrous conditions. Key steps include:

- Use of tert-butyl chloroformate or Boc-anhydride for esterification.

- Controlled temperature (0–25°C) to minimize side reactions.

- Catalytic systems (e.g., Pd/Cu for coupling reactions) to enhance yield .

Q. How can this compound be purified effectively, and what purity benchmarks are acceptable?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) improves crystalline purity.

- Purity Standards : ≥95% purity (by HPLC or GC) is typical for research use, as seen in commercial analogs (e.g., tert-butyl hydrazine hydrochloride at 97% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assign peaks for tert-butyl (δ ~1.2–1.4 ppm) and alkyne protons (δ ~2.0–3.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC/GC : Quantify purity using reverse-phase C18 columns or polar capillary columns .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group slows reaction kinetics in sterically crowded environments (e.g., Suzuki-Miyaura coupling). Mitigation strategies include:

- Using Pd-XPhos catalysts to enhance turnover.

- Elevating temperatures (80–100°C) to overcome activation barriers.

- Computational modeling (DFT) to predict steric effects on transition states .

Q. How can researchers resolve contradictions in literature data regarding the compound’s stability or reactivity?

- Methodological Answer :

- Cross-Validation : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Advanced Analytics : Use LC-MS to detect trace degradation products (e.g., hydrolysis to carboxylic acid).

- Meta-Analysis : Compare results with structurally similar compounds (e.g., tert-butyl carbamates) to identify trends .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?

- Methodological Answer :

- Protecting Group Compatibility : Avoid acidic/basic conditions that cleave the tert-butyl ester. Use orthogonal protecting groups (e.g., Fmoc for amines).

- Stepwise Functionalization : Introduce alkyne moieties early to avoid interference in subsequent steps.

- Scale-Up Considerations : Optimize solvent systems (e.g., THF/DMF) for solubility in large-scale reactions .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Inert Atmosphere : Store under nitrogen or argon at –20°C to prevent oxidation, as recommended for air-sensitive tert-butyl analogs .

Q. What in silico methods predict the compound’s interactions in drug discovery (e.g., target binding)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with therapeutic targets (e.g., kinases).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with biological activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.